4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
Description
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonyl group linked to a 2,6-dimethylmorpholine moiety. It is primarily used in research settings, with applications speculated in enzyme inhibition and medicinal chemistry due to structural similarities to other sulfonamide-based bioactive molecules .
Properties
IUPAC Name |
4-chloro-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-8-6-15(7-9(2)20-8)21(18,19)12-5-10(13(16)17)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQFUZRYEZVPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has demonstrated that derivatives of 4-chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid can act as inhibitors of the Hedgehog signaling pathway, which is crucial in the development of certain cancers. The compound's ability to inhibit this pathway has been linked to its potential use in treating malignancies such as basal cell carcinoma and medulloblastoma .
2. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation through its action on specific biochemical pathways. Studies indicate that it may modulate the expression of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
3. Antimicrobial Activity
There is emerging evidence that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for food and pharmaceutical products .
Agricultural Applications
1. Herbicide Development
The sulfonamide group present in the compound contributes to its herbicidal properties. Research indicates that it can inhibit specific enzymes involved in plant growth, making it a potential candidate for developing selective herbicides that target weeds without harming crops .
2. Plant Growth Regulators
Studies have suggested that derivatives of this compound may act as plant growth regulators, enhancing growth rates and yields in certain crops. This application could be particularly beneficial in sustainable agriculture practices .
Materials Science
1. Polymer Chemistry
The unique structural features of this compound make it suitable for use as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Research into its polymerization has shown potential for creating materials with enhanced durability and resistance to environmental stressors .
2. Coatings and Adhesives
Due to its chemical stability and bonding capabilities, this compound can be utilized in formulating coatings and adhesives that require high performance under various conditions. Its application in protective coatings can enhance the lifespan of materials exposed to harsh environments .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated effective inhibition of Hedgehog signaling in cancer cell lines, leading to reduced proliferation rates. |
| Study 2 | Anti-inflammatory | Showed significant reduction in inflammatory markers in vitro when treated with the compound. |
| Study 3 | Herbicide | Identified effective inhibition of weed growth at low concentrations without affecting crop yield. |
| Study 4 | Polymer Chemistry | Developed a new polymer blend incorporating the compound, resulting in improved mechanical properties compared to traditional materials. |
Mechanism of Action
The mechanism by which 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid with structurally analogous sulfonamide-containing benzoic acid derivatives. Key differences lie in substituent groups, physicochemical properties, and observed biological effects.
Key Observations:
Structural Variations :
- The morpholine-containing derivatives (e.g., target compound and compounds) exhibit higher molecular weights and polarity due to the oxygen/nitrogen heterocycle, enhancing solubility in polar solvents compared to aromatic (e.g., phenyl) or aliphatic (e.g., cyclopropyl) analogs .
- Chloro substitution at the 4-position is conserved across most analogs, suggesting its role in electronic modulation or binding interactions.
Physicochemical Properties: XLogP: The target compound (~2.5) is less lipophilic than phenyl-substituted analogs (e.g., 3-methylphenyl: ~3.0) but more lipophilic than morpholine-propyl derivatives (~1.2) . Hydrogen Bonding: All compounds have 2 H-bond donors, but acceptor counts vary (6–8), influencing solubility and target binding .
morpholine) drastically alter biological effects . Morpholine-containing derivatives are often explored in drug discovery due to their balance of solubility and membrane permeability .
Biological Activity
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid (CAS Number: 731826-53-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure
The compound features a chlorobenzoic acid core substituted with a morpholine group, which is known for enhancing solubility and biological activity. Its molecular formula is and it has a molecular weight of 333.79 g/mol .
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory and anticancer properties. The sulfonyl group in this compound is particularly noteworthy for its potential role in modulating signaling pathways.
- NF-κB Activation : A study demonstrated that related compounds can activate NF-κB pathways, which are crucial in immune response and inflammation . This suggests that this compound may also influence these pathways.
- Inhibition of Hedgehog Signaling : Similar compounds have shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in various malignancies . This could position the compound as a candidate for cancer therapy.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Cytokine Release : In vitro assays using human monocytic cell lines indicated that certain sulfamoyl benzamidothiazole compounds enhanced the release of immunostimulatory cytokines. This suggests that modifications to the morpholine or sulfonyl groups could lead to increased immunomodulatory effects .
- Anticancer Activity : Research on related compounds has shown effectiveness in reducing tumor growth in xenograft models, suggesting that this compound may exhibit similar properties .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid, and what reagents are critical for sulfonation?
- Level : Basic
- Answer : Synthesis typically involves sulfonation of a benzoic acid precursor using morpholine-derived sulfonyl chlorides. Key reagents include 2,6-dimethylmorpholine-4-sulfonyl chloride, which reacts with 4-chloro-3-aminobenzoic acid under mild alkaline conditions (pH 8–9). Reaction monitoring via TLC or HPLC is advised to track sulfonamide bond formation. Purification often employs recrystallization from ethanol/water mixtures .
Q. How can researchers access reliable physicochemical data (e.g., melting point, solubility) for this compound?
- Level : Basic
- Answer : Use authoritative databases like ChemIDplus (NLM) or DTP/NCI for peer-reviewed data. For example, ChemIDplus provides structural identifiers and solubility profiles under CC-BY-NC 4.0 licensing. Cross-reference with crystallographic data from SHELX-refined structures to validate melting points .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Level : Basic
- Answer : Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in amber glass vials to prevent photodegradation. Avoid moisture by using desiccants. Stability studies via accelerated aging (40°C/75% RH for 6 months) can predict long-term storage behavior .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
- Level : Advanced
- Answer : Combine X-ray diffraction (SHELXL refinement) with NMR spectroscopy. For instance, use NMR to confirm sulfonamide bond geometry and compare with SHELX-derived torsion angles. If twinning or disorder is observed (common in morpholine-containing structures), employ twin refinement protocols in SHELXL or alternative software like OLEX2 for validation .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Level : Advanced
- Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). Method validation should include specificity (peak purity >99%), LOD/LOQ (<0.1%), and recovery studies (spiked samples at 80–120% levels). For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IA) .
Q. How can researchers design bioactivity assays to study this compound’s potential as an enzyme inhibitor?
- Level : Advanced
- Answer : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Prepare enzyme solutions (10–50 nM) in Tris buffer (pH 7.4) and measure inhibition via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). For mechanistic studies, perform molecular docking (AutoDock Vina) using crystallographic coordinates (PDB: 1CAM) to predict binding modes .
Q. What strategies address regioselectivity challenges during the sulfonation of the benzoic acid precursor?
- Level : Advanced
- Answer : Control reaction temperature (0–5°C) to favor para-sulfonation over ortho byproducts. Use directing groups (e.g., nitro or chloro substituents) to enhance regioselectivity. Post-reaction analysis via NMR (integration of aromatic protons) and HPLC-MS can identify regioisomers. Computational modeling (DFT, Gaussian 09) predicts electronic effects on substitution patterns .
Methodological Notes
- Data Contradictions : Cross-validate crystallographic (SHELXL) and spectroscopic data to resolve structural ambiguities. For example, conflicting bond lengths may arise from thermal motion; use Hirshfeld surface analysis to distinguish static disorder from dynamic effects .
- Software Tools : SHELX suite (structure solution/refinement), AutoDock Vina (docking), and Gaussian 09 (DFT calculations) are critical for advanced studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
